

Commercial Suppliers and Technical Guide for DHPC-d22

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1,2-Dihexanoyl-d22-sn-glycero-3phosphocholine

Cat. No.:

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This in-depth technical guide provides a comprehensive overview of 1,2-dihexanoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DHPC-d22), a critical tool for researchers, scientists, and drug development professionals. This guide details the commercial suppliers, technical specifications, and key applications of DHPC-d22, with a focus on its use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Commercial Availability

DHPC-d22 is available from several specialized chemical suppliers. The primary sources identified are Avanti Polar Lipids (distributed through Merck/Sigma-Aldrich) and FB Reagents. Both companies provide high-purity DHPC-d22 suitable for demanding research applications.

Technical Specifications

The following tables summarize the key quantitative data for DHPC-d22 as provided by commercial suppliers.

Table 1: General Properties of DHPC-d22



Property	Value	Source
Chemical Name	1,2-dihexanoyl-d22-sn-glycero- 3-phosphocholine	Avanti Polar Lipids, FB Reagents
Synonyms	06:0 PC-d22, DH6PC-d22	Avanti Polar Lipids, FB Reagents[1]
CAS Number	328946-18-5 (labeled)	FB Reagents[1]
Molecular Formula	C20H18D22NO8P	Avanti Polar Lipids, FB Reagents[1]
Molecular Weight	475.64 g/mol	Avanti Polar Lipids, FB Reagents[1]
Physical State	Powder	Avanti Polar Lipids, FB Reagents
Storage Temperature	-20°C	Avanti Polar Lipids, FB Reagents[1]

Table 2: Purity and Isotopic Enrichment of DHPC-d22

Specification	Value	Source
Purity	>99% (by TLC)	Avanti Polar Lipids, FB Reagents
Deuterium Enrichment	≥98%	FB Reagents

Key Applications and Experimental Protocols

DHPC-d22 is a versatile tool in biophysical and analytical research, primarily utilized for its properties as a detergent and a stable isotope-labeled internal standard.

Formation of Bicelles for NMR Spectroscopy of Membrane Proteins

Foundational & Exploratory





DHPC, including its deuterated form, is widely used in combination with a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) to form "bicelles." These discoidal structures serve as a native-like membrane environment for structural and functional studies of membrane proteins by solution and solid-state NMR spectroscopy. The use of DHPC-d22 is particularly advantageous in proton NMR experiments as it reduces the background signal from the detergent, allowing for clearer observation of the protein of interest.

This protocol is adapted from methodologies described by Avanti Polar Lipids and in the cited literature.

Materials:

- DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)
- DHPC-d22 (1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine)
- Buffer of choice (e.g., 20 mM sodium phosphate, pH 6.8)
- D₂O (for NMR lock)
- Membrane protein of interest

Procedure:

- Lipid Film Preparation:
 - Co-dissolve the desired molar ratio (q-ratio, DMPC:DHPC) of DMPC and DHPC-d22 in chloroform or a suitable organic solvent. A common q-ratio for solution NMR is 0.5 (1 mole DMPC to 2 moles DHPC).
 - Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.
- Hydration:
 - Hydrate the lipid film with the chosen buffer to the desired total lipid concentration (e.g., 15% w/v).



- The hydration process can be facilitated by several freeze-thaw cycles. This involves vortexing the sample, freezing it in liquid nitrogen, and then thawing it in a warm water bath. Repeat this process 5-10 times.
- · Protein Reconstitution:
 - The membrane protein of interest, typically in a denatured state (e.g., in 8 M urea), is added to the hydrated bicelle mixture.
 - The mixture is then dialyzed extensively against the desired buffer to remove the denaturant and allow the protein to fold into the bicelles.
- Sample Preparation for NMR:
 - Concentrate the protein-bicelle sample to the desired final concentration (e.g., 500 μM protein).
 - Add D₂O to a final concentration of 10% (v/v) for the NMR lock signal.
 - The sample is then transferred to an NMR tube for analysis.

Internal Standard for Mass Spectrometry-Based Lipidomics

Due to its isotopic labeling, DHPC-d22 is an excellent internal standard for the quantification of phospholipids in complex biological samples by mass spectrometry (MS). The known concentration of the spiked DHPC-d22 allows for accurate determination of the concentration of endogenous, non-deuterated phosphatidylcholines and other lipid species.

This generalized protocol outlines the key steps for using DHPC-d22 as an internal standard in a lipidomics workflow.

Materials:

- Biological sample (e.g., plasma, cell lysate)
- DHPC-d22 stock solution of known concentration



- Organic solvents for lipid extraction (e.g., chloroform, methanol)
- LC-MS/MS system

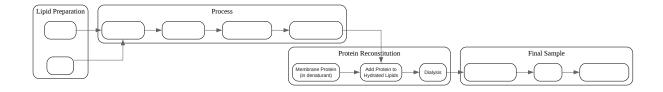
Procedure:

- Sample Preparation:
 - To a known volume or weight of the biological sample, add a precise amount of the DHPCd22 internal standard stock solution.
- Lipid Extraction:
 - Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by phase separation to isolate the lipids in the organic layer.
- Sample Reconstitution:
 - Dry the extracted lipid phase under nitrogen.
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Develop a chromatographic method to separate the different lipid classes.
 - Set up the mass spectrometer to detect the precursor and fragment ions of both the endogenous lipids of interest and the DHPC-d22 internal standard.
- Data Analysis:
 - Quantify the endogenous lipids by comparing the peak area of their respective transitions to the peak area of the DHPC-d22 internal standard transition.



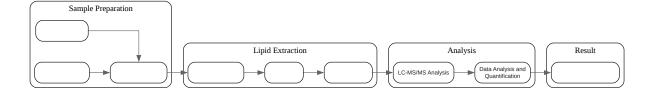
Visualizations

The following diagrams illustrate the key experimental workflows described above.



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Caption: Workflow for the preparation of protein-containing bicelles using DHPC-d22 for NMR studies.



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Caption: Workflow for using DHPC-d22 as an internal standard in a lipidomics experiment.

It is important to note that while DHPC-d22 is a powerful tool, its primary role in the cited research is as a biophysical and analytical aid rather than a direct modulator of cellular signaling pathways. The experimental workflows presented here illustrate its application in



creating controlled environments for studying biological macromolecules and for accurate quantification in complex mixtures.

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References

- 1. avantiresearch.com [avantiresearch.com]
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